Ampelopsin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ampelopsin F is typically extracted from the acetone extract of the tree bark of Dryobalanops oblongifolia . The powdered tree bark is macerated with acetone for 48 hours and then concentrated under reduced pressure to yield a gummy brownish extract. This extract is then divided into acetone-diethyl ether soluble and insoluble fractions. The soluble fraction is further fractionated using vacuum liquid chromatography with a gradient of hexane and ethyl acetate to obtain this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Ampelopsin F undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ampelopsin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of stilbenes.
Mechanism of Action
The mechanism of action of Ampelopsin F involves several molecular targets and pathways:
Antimalarial Activity: It inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.
Anticancer Activity: this compound suppresses the stem cell properties of cancer cells by attenuating oxidative phosphorylation and inhibiting the TNF-alpha/NF-kappaB signaling axis.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Ampelopsin F can be compared with other similar compounds such as:
Ampelopsin A: Another dimer stilbene with similar biological activities.
Dihydromyricetin: A flavanonol known for its antioxidant and anticancer properties.
Ampelopsin E: A compound that induces apoptosis and cell cycle arrest in cancer cells.
Uniqueness: this compound stands out due to its potent antimalarial activity and its ability to target cancer stem cells, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C28H22O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |
InChI |
InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24-,27-,28+/m1/s1 |
InChI Key |
LJHNYAXAPRDORG-CDORBJOZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]3[C@@H](C4=C([C@@H]2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.